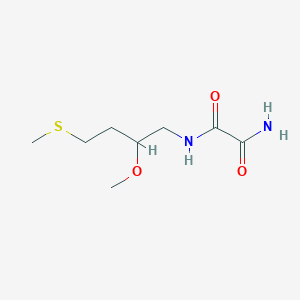
N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide, also known as MMBO, is a small molecule that has gained attention in the scientific community due to its potential use as a therapeutic agent. MMBO is a member of the oxamide family, which are compounds that contain a carbonyl group attached to an amide nitrogen. The synthesis of MMBO is relatively simple, and it has been shown to have promising applications in scientific research.
Mechanism of Action
The mechanism of action of N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide involves its inhibition of lysine deacetylases. These enzymes are involved in the regulation of gene expression and protein function by removing acetyl groups from lysine residues in proteins. By inhibiting lysine deacetylases, this compound can increase the levels of lysine acetylation in proteins, which can alter their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have effects on gene expression, cell proliferation, and apoptosis. This compound has also been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide in lab experiments is its potency as a lysine deacetylase inhibitor. It has been shown to be more potent than other inhibitors, such as trichostatin A. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide. One area of interest is its potential use as a therapeutic agent for cancer. This compound has been shown to have anti-proliferative effects on cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its use as a tool to study the role of lysine acetylation in neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential as a therapeutic agent for these diseases.
Synthesis Methods
The synthesis of N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide involves a few simple steps. First, 2-methoxy-4-methylsulfanylbutylamine is reacted with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with hydroxylamine to form the oxime intermediate. Finally, the oxime is treated with acetic anhydride to produce this compound.
Scientific Research Applications
N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide has been shown to have potential applications in scientific research. One area of interest is its use as a tool to study the role of lysine acetylation in protein function. This compound is a potent inhibitor of lysine deacetylases, which are enzymes that remove acetyl groups from lysine residues in proteins. By inhibiting these enzymes, this compound can be used to study the effects of lysine acetylation on protein function.
properties
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-13-6(3-4-14-2)5-10-8(12)7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLVFPQMTTXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

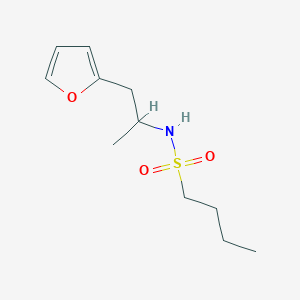
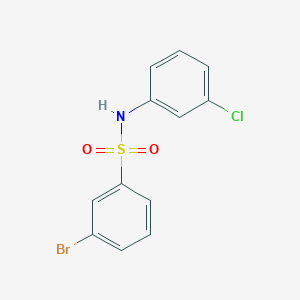
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
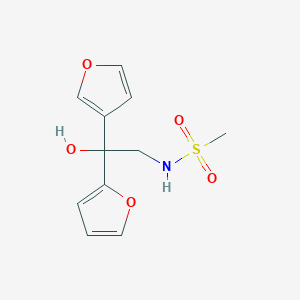
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)




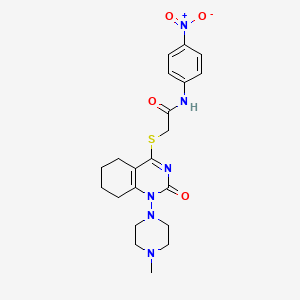

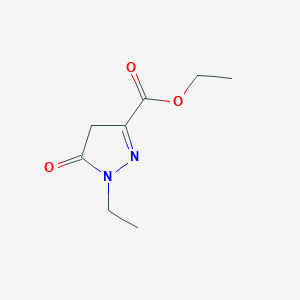

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2623146.png)